2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 477869-83-3
VCID: VC6025246
InChI: InChI=1S/C4H2Br2N4/c5-3-8-4(6)10(9-3)2-1-7/h2H2
SMILES: C(C#N)N1C(=NC(=N1)Br)Br
Molecular Formula: C4H2Br2N4
Molecular Weight: 265.896

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile

CAS No.: 477869-83-3

Cat. No.: VC6025246

Molecular Formula: C4H2Br2N4

Molecular Weight: 265.896

* For research use only. Not for human or veterinary use.

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile - 477869-83-3

Specification

CAS No. 477869-83-3
Molecular Formula C4H2Br2N4
Molecular Weight 265.896
IUPAC Name 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetonitrile
Standard InChI InChI=1S/C4H2Br2N4/c5-3-8-4(6)10(9-3)2-1-7/h2H2
Standard InChI Key IVDRAQNTXQDAGH-UHFFFAOYSA-N
SMILES C(C#N)N1C(=NC(=N1)Br)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile is C₄H₂Br₂N₄, derived from the 1,2,4-triazole core substituted with two bromine atoms at positions 3 and 5 and an acetonitrile group at position 1. Its molecular weight is 285.89 g/mol, calculated as follows:

  • Bromine (Br): 79.90 × 2 = 159.80 g/mol

  • Carbon (C): 12.01 × 4 = 48.04 g/mol

  • Hydrogen (H): 1.01 × 2 = 2.02 g/mol

  • Nitrogen (N): 14.01 × 4 = 56.04 g/mol

This aligns with the mass trends observed in related triazoles, such as 3,5-dibromo-1H-1,2,4-triazole (226.86 g/mol) and 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone (344.99 g/mol) .

Structural Characterization

The compound features a planar triazole ring with bromine atoms at the 3- and 5-positions, creating electron-withdrawing effects that influence reactivity. The acetonitrile group (-CH₂CN) introduces a polar nitrile moiety, enhancing solubility in dipolar aprotic solvents like dimethylformamide (DMF) . Key spectral descriptors include:

  • ¹H NMR: A singlet for the acetonitrile’s methylene group (δ ~4.2 ppm) and absence of aromatic protons, distinguishing it from phenyl-substituted analogs .

  • IR Spectroscopy: Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~600 cm⁻¹ (C-Br stretch).

Synthesis and Regioselective Challenges

Alkylation of 3,5-Dibromo-1H-1,2,4-triazole

The synthesis likely follows a nucleophilic substitution pathway analogous to reported methods for triazole alkylation . Using 3,5-dibromo-1H-1,2,4-triazole as the starting material, acetonitrile is introduced via a base-mediated reaction:

Procedure:

  • Dissolve 3,5-dibromo-1H-1,2,4-triazole (1 equiv) in anhydrous DMF under inert atmosphere.

  • Add sodium hydride (1.2 equiv) at 0–5°C to deprotonate the triazole’s N-H group.

  • Introduce chloroacetonitrile (1.2 equiv) dropwise, stirring at room temperature for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (heptane/ethyl acetate).

Key Considerations:

  • Regioselectivity: The reaction favors substitution at the 1-position due to steric and electronic effects from bromine atoms .

  • Yield: Expected yields range from 50–70%, comparable to similar alkylations of dibromotriazoles .

Alternative Routes

De Novo Triazole Synthesis: Building the triazole core from smaller precursors (e.g., hydrazine and cyanogen bromide) could bypass regioselectivity issues but requires multi-step optimization .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in DMF, dimethyl sulfoxide (DMSO), and acetonitrile; sparingly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic media, releasing hydrogen bromide and cyanide ions.

Thermal Properties

  • Melting Point: Estimated 120–140°C (based on analogs ).

  • Decomposition: Above 200°C, releasing toxic fumes (HBr, HCN).

Applications in Pharmaceutical and Materials Chemistry

Pharmaceutical Intermediates

The nitrile group serves as a versatile handle for further functionalization:

  • Hydrolysis to Carboxylic Acids: Conversion to 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid for peptide coupling .

  • Click Chemistry: Azide-alkyne cycloadditions to generate triazole-linked bioconjugates.

Agrochemicals

Brominated triazoles exhibit antifungal and herbicidal activity. The nitrile moiety enhances membrane permeability, potentiating bioactivity .

Coordination Chemistry

The triazole’s nitrogen atoms can coordinate to metals (e.g., Cu, Zn), forming complexes for catalytic or sensing applications.

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